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Compound of Interest

Compound Name: Citronellyl formate

Cat. No.: B091523

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Citronellyl formate (3,7-dimethyloct-6-en-1-yl formate), a monoterpenoid ester valued in the
flavor and fragrance industry. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols
for acquiring such spectra.

Data Presentation

The quantitative spectroscopic data for Citronellyl formate is summarized in the tables below
for clear reference and comparison.

Table 1: *H Nuclear Magnetic Resonance (NMR)
Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment

ppm

8.05 S 1H H-1' (formyl proton)
5.10 t 1H H-6

4.15 m 2H H-1

2.00 m 2H H-5

1.68 S 3H H-8

1.60 S 3H H-7'
1.55-1.70 m 2H H-2
1.15-1.40 m 2H H-4

1.10-1.25 m 1H H-3

0.92 d 3H H-3'

Solvent: CDCls, Reference: TMS (0 ppm)

Table 2: *3C Nuclear Magnetic Resonance (NMR)
Spectroscopic Data
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Chemical Shift (8) ppm Assignment
161.4 C-1' (carbonyl)
1315 C-7

124.5 C-6

62.8 C-1

39.8 C-5

355 C-2

29.5 C-3

25.7 C-8

25.4 C-4

194 C-3

17.6 C-7

Solvent: CDCIs, Reference: TMS (0 ppm)

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm~?) Intensity Assignment

2965, 2925, 2870 Strong C-H stretching (alkane)
1725 Strong C=0 stretching (ester)

1450 Medium C-H bending (alkane)

1375 Medium C-H bending (gem-dimethyl)
1175 Strong C-O stretching (ester)

Technique: Neat, Capillary Film

Table 4: Mass Spectrometry (MS) Data
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miz Relative Intensity (%) Assignment (Proposed)
41 72.39 [C3Hs]*

55 49.32 [CaH7]*

69 99.99 [CsHo]* (base peak)

81 39.53 [CeHo]*

95 39.85 [C7H11]*

Technique: Gas Chromatography-Mass Spectrometry (GC-MS), Electron lonization (EI)[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of neat Citronellyl formate (approximately 5-10 mg) is
dissolved in approximately 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm
NMR tube.

'H NMR Acquisition: A one-dimensional proton NMR spectrum is acquired on a 400 MHz
spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation
delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 to 64 scans are co-
added to achieve a good signal-to-noise ratio.

13C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired on the same
spectrometer, operating at a frequency of 100 MHz. A proton-decoupled pulse sequence is
used to simplify the spectrum to single lines for each carbon environment. A 45-degree pulse
width, a relaxation delay of 2 seconds, and an acquisition time of 1 second are typical
parameters. Several thousand scans are usually required to obtain a spectrum with an
adequate signal-to-noise ratio due to the low natural abundance of the 13C isotope.
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o Data Processing: The raw free induction decay (FID) is Fourier transformed, and the
resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the
TMS signal at 0.00 ppm for both *H and 3C spectra.

Infrared (IR) Spectroscopy

o Sample Preparation: As Citronellyl formate is a liquid, a neat spectrum is obtained. A single
drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide
(KBr) salt plates. The plates are gently pressed together to form a thin capillary film of the
sample.

o Data Acquisition: The salt plates are mounted in a sample holder and placed in the beam of
a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean salt
plates is recorded first. The sample spectrum is then recorded over the range of 4000 to 400
cm~1, Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum. The positions of the major
absorption bands are then identified and reported in wavenumbers (cm~1).

Mass Spectrometry (MS)

» Sample Introduction and lonization: The analysis is performed using a Gas Chromatograph
(GC) coupled to a Mass Spectrometer (MS). A dilute solution of Citronellyl formate in a
volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The compound is
volatilized and separated from the solvent and any impurities on a capillary column. As the
Citronellyl formate elutes from the GC column, it enters the ion source of the mass
spectrometer. Electron lonization (El) is employed, where the molecules are bombarded with
a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

o Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment
ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer
separates the ions based on their mass-to-charge ratio (m/z).

» Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum
is generated, which is a plot of the relative abundance of each ion as a function of its m/z
ratio. The instrument records the spectra of the most abundant fragments.[1]
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Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid
sample such as Citronellyl formate.
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General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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